[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
Beschreibung
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine reflects its molecular architecture:
- A 1H-pyrazole ring substituted with methyl groups at positions 1 and 5.
- A methylbutylamine side chain attached to the pyrazole’s 4-position via a methylene (-CH2-) linker.
The molecular formula is C11H21N3 , with a computed molecular weight of 195.30 g/mol . Key identifiers include PubChem CID 75356256 and synonyms such as 1528672-64-1 and AKOS018135716 .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H21N3 | |
| Molecular Weight | 195.30 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| XLogP3 (Lipophilicity) | 2.8 (estimated) |
Molecular Geometry and Conformational Analysis
The compound’s 3D structure, available via PubChem’s interactive model, reveals:
- A planar pyrazole ring with methyl groups at positions 1 and 5, enforcing steric hindrance that restricts rotation about the C-N bonds.
- A 3-methylbutylamine side chain adopting a gauche conformation to minimize steric clashes between the branched alkyl group and the pyrazole ring.
Computational studies suggest that the lowest-energy conformer stabilizes via intramolecular van der Waals interactions between the methylbutyl chain and the pyrazole’s methyl substituents.
Electronic Structure and Resonance Stabilization
The pyrazole core exhibits aromaticity with a 6π-electron system delocalized across the ring. Key electronic features include:
- Resonance stabilization : The lone pairs on N1 and N2 participate in conjugation, creating partial double-bond character between C3-C4 and C5-N1.
- Electron-donating effects : Methyl groups at positions 1 and 5 enhance ring electron density, while the methylbutylamine side chain introduces moderate electron-withdrawing character via inductive effects.
Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the pyrazole ring and a lowest unoccupied molecular orbital (LUMO) centered on the amine group, suggesting nucleophilic reactivity at the nitrogen center.
Comparative Analysis with Related Pyrazolylmethylamine Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Differences | Biological Relevance |
|---|---|---|---|
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | C11H21N3 | Branched 3-methylbutyl chain | Calcium channel modulation (predicted) |
| N,N-Dimethyl-1H-pyrazole-4-methanamine | C7H13N3 | Shorter dimethylamine side chain | Intermediate in drug synthesis |
| Pyrazolylmethylamine-piperazine derivative | C15H22N4 | Piperazine ring instead of alkyl chain | T-type calcium channel antagonist |
- Steric vs. Electronic Effects : The 3-methylbutyl chain in the target compound increases lipophilicity (XLogP3 = 2.8) compared to N,N-dimethyl derivatives (XLogP3 = 0.5), potentially enhancing membrane permeability.
- Pharmacological Implications : Piperazine-containing analogs (e.g., KR20080101249A) exhibit stronger calcium channel antagonism due to their ability to form hydrogen bonds with polar residues in ion channels, a feature less pronounced in alkylamine derivatives.
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-12-7-11-8-13-14(4)10(11)3/h8-9,12H,5-7H2,1-4H3 |
InChI-Schlüssel |
MRRWCPYKIFFASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)CNCCC(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of Pyrazole Intermediates
A common approach involves alkylation of pre-functionalized pyrazole derivatives. The 1,5-dimethylpyrazole scaffold (C₆H₁₀N₂) serves as the starting material, with subsequent introduction of the methylaminomethyl group at the 4-position.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is functionalized via Vilsmeier-Haack formylation, introducing an aldehyde group at the 4-position. This intermediate is critical for subsequent reductive amination.
Step 2: Reductive Amination with 3-Methylbutylamine
The aldehyde undergoes reductive amination with 3-methylbutylamine (C₅H₁₃N) using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C. This step achieves a 72–85% yield, with regioselectivity ensured by steric hindrance from the 1,5-dimethyl groups.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents imine hydrolysis |
| Solvent | Methanol/THF | Enhances amine solubility |
| Reducing Agent | NaBH₃CN | Selective for secondary amines |
Regioselective Pyrazole Formation via Cyclocondensation
Alternative methods prioritize de novo pyrazole synthesis to control substitution patterns. A patent by EP2496560B1 details cyclocondensation of β-keto esters with hydrazines under Lewis acid catalysis.
Procedure:
-
Substrate Preparation : Ethyl 4,4-difluoroacetoacetate reacts with methylhydrazine in toluene at −10°C.
-
Cyclization : Catalyzed by BF₃·OEt₂, forming 1,5-dimethylpyrazole-4-carboxylate (83% yield).
-
Decarboxylation : Hydrolysis with NaOH followed by acidification yields the 4-methylpyrazole intermediate.
Advantages :
Optimization of Amine Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 4-bromomethyl-1,5-dimethylpyrazole and 3-methylbutylamine offers a modern alternative. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in dioxane at 100°C, this method achieves 78% yield.
Challenges :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the amination step, reducing reaction time from 12 hours to 30 minutes while maintaining 81% yield.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7). The target compound elutes at Rf = 0.45, with >99% purity confirmed by HPLC.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in der Koordinationschemie und seiner Wechselwirkungen mit Metallionen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und Katalysatoren für verschiedene industrielle Prozesse
Wirkmechanismus
Der Wirkmechanismus von (1,5-Dimethyl-1H-pyrazol-4-yl)methylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand fungieren, an Metallionen binden und Koordinationskomplexe bilden. Diese Komplexe können dann an verschiedenen biochemischen Prozessen teilnehmen, wie z. B. Katalyse und Enzyminhibition. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as catalysis and enzyme inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their molecular properties:
| Compound Name | Molecular Formula | Mol. Wt. | CAS No. | Key Substituents | Purity | Source |
|---|---|---|---|---|---|---|
| [(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C₁₃H₁₂F₃N₃O₂ | 299.25 | 937605-76-0 | 2,3-Difluorophenyl | 95% | |
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine | C₁₃H₁₆FN₃ | 245.33 | 1006464-99-8 | 4-Fluorophenyl | 95% | |
| [(2,5-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C₁₃H₁₅N₃O₂ | 245.28 | 1006963-85-4 | 2,5-Difluorophenyl | 95% | |
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C₁₄H₁₉N₃O | 245.33 | 1006464-99-8 | 4-Methoxyphenyl | 95% | |
| Target Compound : (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | C₁₁H₂₁N₃ | 195.31* | Not reported | 3-Methylbutyl (branched alkyl) | N/A | Inferred |
*Molecular weight calculated based on formula.
Key Observations :
- Substituent Effects :
- Fluorinated phenyl analogs (e.g., 2,3-difluorophenyl) exhibit higher molecular weights and increased polarity compared to the target compound’s purely aliphatic 3-methylbutyl group. This may enhance solubility in polar solvents but reduce lipid membrane penetration .
- The 3-methylbutyl group in the target compound introduces steric bulk and hydrophobicity, which could favor interactions with lipophilic protein pockets or enhance blood-brain barrier permeability compared to aryl-substituted analogs .
- Synthetic Accessibility :
Hydrogen-Bonding and Crystallinity
- The pyrazole ring’s NH group can act as a hydrogen-bond donor, while the amine group may participate in acceptor interactions. In contrast, fluorinated analogs (e.g., 2,5-difluorophenyl derivatives) exhibit additional C–F···H–N hydrogen bonds, enhancing crystallinity and thermal stability . The target compound’s aliphatic chain likely reduces crystalline order, favoring amorphous solid states.
Q & A
Q. What are the standard synthetic routes for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine, and how can reaction conditions be optimized?
Synthesis typically involves alkylation of a pyrazole precursor followed by reductive amination. Key steps include:
- Alkylation : Reacting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine under basic conditions.
- Reduction : Using NaBH₄ or catalytic hydrogenation to reduce the intermediate Schiff base.
Optimization factors include solvent choice (e.g., ethanol for solubility), temperature control (40–60°C for high yield), and catalyst selection (NiCl₂ for selective reduction) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and amine linkage. For example, pyrazole C4 methyl groups resonate at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 224.2) .
- IR : Stretching frequencies for N-H (3300–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds validate amine functionality .
Q. How can purity and stability be ensured during storage?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts.
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Purity (>95%) is confirmed via HPLC with a C18 column .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity and intermolecular interactions?
- DFT Calculations : B3LYP/6-311G(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding patterns. Electrostatic potential surfaces identify nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes), with scoring functions assessing affinity .
Q. How do structural modifications influence biological activity?
Substituent effects are evaluated via comparative studies:
| Substituent on Pyrazole | Amine Chain | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1,5-Dimethyl | 3-methylbutyl | 12 µM (mTORC1 inhibition) | |
| 3-Methoxybenzyl | Morpholine | 8 µM (antimicrobial) |
Increased lipophilicity (e.g., 3-methylbutyl chain) enhances membrane permeability but may reduce solubility .
Q. What crystallographic tools are recommended for structural analysis?
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
- Dose-Response Repetition : Triplicate assays with controls (e.g., DMSO for solubility artifacts).
- Mechanistic Studies : Use siRNA knockdowns or competitive inhibitors to confirm target specificity. For example, mTORC1 inhibition is validated via Western blotting for phosphorylated S6K .
Methodological Guidance
8. Designing a structure-activity relationship (SAR) study:
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, aromatic groups).
- Step 2 : Test in vitro activity (e.g., enzyme inhibition, cytotoxicity via MTT assay).
- Step 3 : Correlate logP (calculated via ChemDraw) with bioactivity to identify optimal hydrophobicity .
9. Addressing low yield in reductive amination:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
